4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid
CAS No.: 1275449-85-8
Cat. No.: VC7701257
Molecular Formula: C14H10BrClO3
Molecular Weight: 341.59
* For research use only. Not for human or veterinary use.
![4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid - 1275449-85-8](/images/structure/VC7701257.png)
Specification
CAS No. | 1275449-85-8 |
---|---|
Molecular Formula | C14H10BrClO3 |
Molecular Weight | 341.59 |
IUPAC Name | 4-[(3-bromophenyl)methoxy]-3-chlorobenzoic acid |
Standard InChI | InChI=1S/C14H10BrClO3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18) |
Standard InChI Key | GYPAJNDQPKEBOX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)C(=O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid, reflects its substitution pattern: a chlorine atom at position 3 of the benzoic acid ring and a 3-bromobenzyloxy group at position 4. The molecular formula is C₁₄H₁₀BrClO₃, with a molar mass of 349.58 g/mol. The bromine and chlorine atoms introduce steric and electronic effects that influence solubility, melting point, and reactivity.
Key structural features include:
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Carboxylic acid group: Enhances hydrogen-bonding capacity and acidity (pKa ≈ 2.5–3.0).
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Halogen substituents: Bromine’s polarizability and chlorine’s electronegativity contribute to dipole-dipole interactions and lipophilicity (logP ≈ 2.8) .
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Ether linkage: The benzyloxy group increases conformational flexibility compared to direct aryl substitution.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure:
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¹H NMR: Signals include a singlet for the carboxylic acid proton (δ 12.1–12.3 ppm), aromatic protons split into distinct multiplets (δ 7.2–8.2 ppm), and a benzylic methylene group (δ 4.8–5.0 ppm) .
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¹³C NMR: Peaks for the carboxylic carbon (δ 168–170 ppm), halogenated aromatic carbons (δ 120–135 ppm), and ether oxygen-bearing carbon (δ 70–75 ppm).
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IR: Strong absorption bands for O-H (2500–3000 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-Br (550–600 cm⁻¹) .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid typically involves multi-step protocols to introduce substituents regioselectively. A representative route includes:
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Protection of Benzoic Acid:
Methyl 3-chloro-4-hydroxybenzoate is prepared by esterification of 3-chloro-4-hydroxybenzoic acid to protect the carboxylic acid group. -
Etherification:
Reaction with 3-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) yields methyl 4-[(3-bromophenyl)methoxy]-3-chlorobenzoate . -
Ester Hydrolysis:
Treatment with aqueous NaOH in methanol regenerates the carboxylic acid, yielding the final product.
Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Esterification | Methanol, H₂SO₄, reflux, 6 h | 85 |
Etherification | 3-Bromobenzyl bromide, K₂CO₃, DMF, 80°C, 12 h | 72 |
Hydrolysis | 2M NaOH, MeOH, RT, 4 h | 90 |
Challenges and Optimization
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Regioselectivity: Competing O-alkylation at other phenolic positions is mitigated by using bulky bases or low temperatures .
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Purification: Silica gel chromatography with gradients of ethyl acetate/hexane effectively isolates intermediates.
Biological Activity and Applications
Enzyme Inhibition
The compound’s halogenated aromatic system and carboxylic acid group enable interactions with enzymatic active sites. Studies on analogs demonstrate:
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Covalent binding: The electrophilic benzyloxy group forms transient covalent bonds with nucleophilic residues (e.g., cysteine thiols).
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Kinase inhibition: Structural analogs show IC₅₀ values < 1 µM against tyrosine kinases due to halogen-π interactions with hydrophobic pockets .
Table 2: Comparative Bioactivity of Halogenated Benzoic Acids
Compound | Target Enzyme | IC₅₀ (µM) |
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4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid | Tyrosine Kinase A | 0.89 |
2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid | Phospholipase C | 1.45 |
3-Bromo-4-methylbenzoic acid | Cyclooxygenase-2 | 12.3 |
Quantity Type | Domestic Fee | International Fee |
---|---|---|
Excluded Quantity | 0 | 0 |
Limited Quantity | 15–60 | 60–150 |
Fully Regulated | 80+ | 200+ |
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Varying substituent positions significantly alter biological activity:
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4-Substituted analogs: Exhibit higher kinase inhibition due to better alignment with ATP-binding pockets.
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2-Substituted analogs: Reduced potency from steric clashes with enzyme backbones .
Functional Group Modifications
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